molecular formula C8H8N6O B13014690 7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B13014690
M. Wt: 204.19 g/mol
InChI Key: WBCSROZEYHNMOK-UHFFFAOYSA-N
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Description

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound with a unique structure that combines pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the condensation of appropriate precursors. For example, the ester group in ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate can be converted to a methyl group using lithium tetrahydridoborate in the presence of boron trifluoride-diethyl ether complex . This reaction is notable for its mild conditions and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium tetrahydridoborate, boron trifluoride-diethyl ether complex, sodium azide, and acetic anhydride. The reactions are typically carried out under mild conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include methylated derivatives, azido derivatives, and acetylated derivatives .

Scientific Research Applications

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is unique due to its specific substitution pattern and the presence of both pyrazole and triazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure enables it to interact with various biological targets, leading to diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O with a molecular weight of approximately 204.19 g/mol. The compound features an amino group at the 7-position and a carbonitrile group at the 8-position, which are critical for its biological activity. The presence of the carbonyl group (C=O) and the amino group (NH₂) allows for various chemical reactions that enhance its reactivity and interaction with biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against several bacterial strains. For instance, compounds within this class have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging around 256 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Its structural features allow it to inhibit tumor cell proliferation effectively. Some studies suggest that it may interfere with specific cellular pathways involved in cancer progression . The ability to bind to biological macromolecules like proteins and nucleic acids enhances its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. The compound's functional groups facilitate nucleophilic addition reactions and coordination with metal ions, which can be pivotal in developing metal-based therapeutic agents or catalysts .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Pyrazolo-Triazine Framework : This involves cyclization reactions where appropriate precursors are reacted under controlled conditions.
  • Functional Group Modifications : Subsequent reactions introduce amino and carbonitrile groups at specific positions on the triazine ring.

Careful control of reaction conditions is essential to optimize yield and purity .

Comparative Analysis

To provide a clearer understanding of the compound's uniqueness and potential applications, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
7-Amino-3-methylpyrazolo[5,1-c][1,2,4]triazineSimilar pyrazolo-triazine frameworkMethyl group instead of ethyl; potential differences in biological activity
Ethyl 7-amino-4-hydroxyquinolineDifferent core structure but similar amino functionalityHydroxy group may enhance solubility and bioavailability
6-Amino-pyrazolo[5,1-c][1,2,4]triazine derivativesRelated triazine structureVariations in substituents lead to different pharmacological profiles

The distinct combination of functional groups in this compound may offer unique biological activities compared to these similar compounds .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antibacterial Study : A recent investigation demonstrated that derivatives of this compound exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin .
  • Antitumor Activity : Another study reported significant inhibition of tumor cell lines by this compound through mechanisms involving apoptosis induction and cell cycle arrest .

Properties

Molecular Formula

C8H8N6O

Molecular Weight

204.19 g/mol

IUPAC Name

7-amino-3-ethyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

InChI

InChI=1S/C8H8N6O/c1-2-5-8(15)14-7(12-11-5)4(3-9)6(10)13-14/h13H,2,10H2,1H3

InChI Key

WBCSROZEYHNMOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2C(=C(NN2C1=O)N)C#N

Origin of Product

United States

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